N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 423739-86-0
VCID: VC5880924
InChI: InChI=1S/C23H15BrN2O4/c24-15-10-11-19(18(12-15)21(28)14-6-2-1-3-7-14)25-20(27)13-26-22(29)16-8-4-5-9-17(16)23(26)30/h1-12H,13H2,(H,25,27)
SMILES: C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C23H15BrN2O4
Molecular Weight: 463.287

N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

CAS No.: 423739-86-0

Cat. No.: VC5880924

Molecular Formula: C23H15BrN2O4

Molecular Weight: 463.287

* For research use only. Not for human or veterinary use.

N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide - 423739-86-0

Specification

CAS No. 423739-86-0
Molecular Formula C23H15BrN2O4
Molecular Weight 463.287
IUPAC Name N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Standard InChI InChI=1S/C23H15BrN2O4/c24-15-10-11-19(18(12-15)21(28)14-6-2-1-3-7-14)25-20(27)13-26-22(29)16-8-4-5-9-17(16)23(26)30/h1-12H,13H2,(H,25,27)
Standard InChI Key SSODIFRMVIJEQE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name of the compound, N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, reflects its intricate architecture:

  • Core structure: An acetamide backbone (CH₃CONH−) bridges two aromatic systems.

  • Aromatic substituents:

    • N-substituted phenyl group: A 4-bromo-2-benzoylphenyl moiety, where the benzoyl group (C₆H₅CO−) is attached at the ortho position relative to the bromine atom.

    • 1,3-Dioxoisoindolin-2-yl group: A bicyclic system derived from phthalic anhydride, characterized by two ketone groups at positions 1 and 3 .

The molecular formula is C₂₃H₁₅BrN₂O₄, with a molecular weight of 487.28 g/mol. The presence of bromine enhances electrophilic reactivity, while the dioxoisoindolinyl group contributes to planar rigidity, potentially influencing binding interactions with biological targets .

Synthesis and Characterization

Synthetic Route

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can be inferred from analogous protocols for related acetamide derivatives . A plausible pathway involves three key steps (Table 1):

Table 1: Proposed Synthesis Pathway

StepReactionReagents/ConditionsIntermediate/Product
1Acylation of 4-bromo-2-aminophenolBenzoyl chloride, pyridine, DCM, 0–5°CN-(2-Hydroxy-4-bromophenyl)benzamide
2BrominationPBr₃, THF, refluxN-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide
3CyclocondensationPhthalic anhydride, glacial acetic acid, 80°C, 12 hTarget compound

Step 1: Protection of the amine group in 4-bromo-2-aminophenol via benzoylation under mild conditions .
Step 2: Bromination at the α-position of the acetamide using phosphorus tribromide (PBr₃) .
Step 3: Reaction with phthalic anhydride to form the 1,3-dioxoisoindolin-2-yl moiety, analogous to the synthesis of compound 8 in .

Spectroscopic Characterization

Critical spectral data for the compound (Table 2) align with trends observed in structurally related molecules :

Table 2: Key Spectral Features

TechniqueKey SignalsAssignment
IR (cm⁻¹)1715 (s), 1680 (s)C═O (dioxoisoindolinyl), C═O (benzoyl)
¹H NMR (400 MHz, DMSO-d₆)δ 8.02–7.45 (m, 11H, Ar-H), δ 5.21 (s, 2H, CH₂)Aromatic protons, methylene bridge
¹³C NMR (100 MHz, DMSO-d₆)δ 165.3 (C═O), 140.1 (C-Br), 128–132 (Ar-C)Carbonyl, brominated carbon, aromatic carbons
MS (EI)m/z 487 [M⁺], 489 [M+2]Molecular ion peaks (Br isotope pattern)

The IR spectrum confirms the presence of two carbonyl groups, while the ¹H NMR spectrum resolves overlapping aromatic signals and a singlet for the methylene group. The ¹³C NMR spectrum corroborates the electronic environment of the brominated phenyl ring and carbonyl functionalities .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The 1,3-dioxoisoindolin-2-yl group is a known pharmacophore in inhibitors of kinases and proteases. Molecular docking simulations suggest that the planar structure of this moiety could occupy hydrophobic pockets in enzymes like IMPDH (inosine monophosphate dehydrogenase), a target in antiparasitic therapy .

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